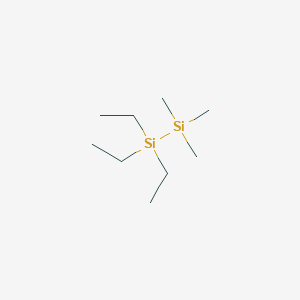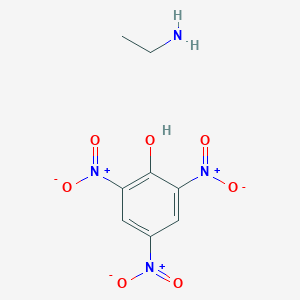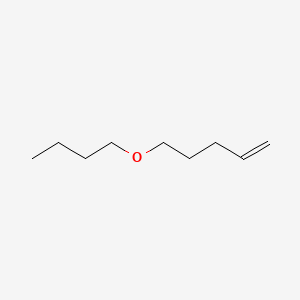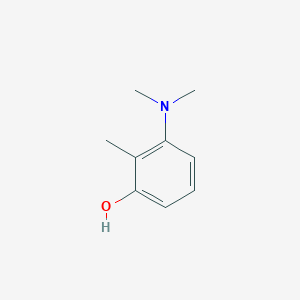
3-(Dimethylamino)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-methylphenol is an organic compound characterized by a phenol group substituted with a dimethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylphenol typically involves the reaction of m-aminophenol with dimethyl sulfate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as reaction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
Scientific Research Applications
3-(Dimethylamino)-2-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-methylphenol exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenol group can undergo oxidation and reduction reactions, further contributing to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA): Used in polymer synthesis.
2-(dimethylamino)ethyl methacrylate (DMAEMA): Another amine-containing monomer used in various applications.
Uniqueness
3-(Dimethylamino)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
56140-37-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-8(10(2)3)5-4-6-9(7)11/h4-6,11H,1-3H3 |
InChI Key |
JWVJCWBVQNCBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







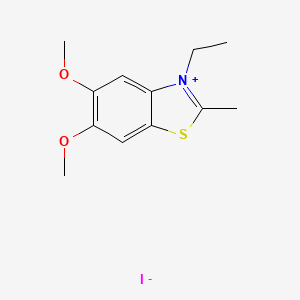
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
